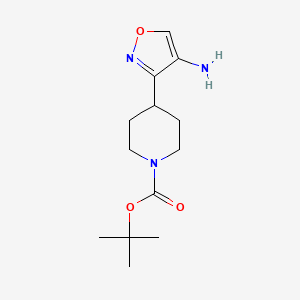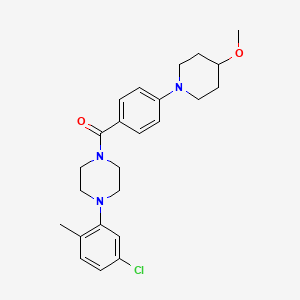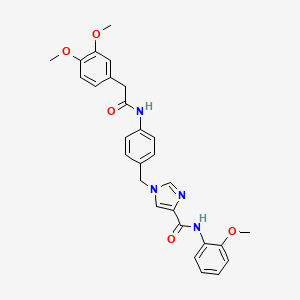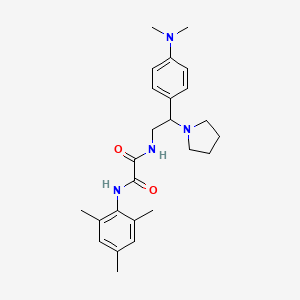![molecular formula C14H14N4O2S B2492793 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1209245-96-4](/img/structure/B2492793.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of molecules that exhibit significant pharmacological potential due to their complex heterocyclic structures. These structures often include pyrazole and thiazole rings, known for their versatility in drug design and development. Research in this domain typically aims to explore the synthesis of novel compounds, understand their structural characteristics, and evaluate their physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. A common approach includes the condensation of ethoxybenzene derivatives with thiazolyl and pyrazole moieties under controlled conditions to form the core structure, followed by carboxamide functionalization (Donohue et al., 2002).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, MS) are pivotal in elucidating the molecular structure of synthesized compounds. These techniques allow for the confirmation of the expected heterocyclic frameworks and the positioning of substituents. Studies often reveal that the spatial arrangement of these molecules can significantly influence their reactivity and interaction with biological targets (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. Carboxamide moieties, for example, can engage in various chemical reactions, including hydrolysis, amidation, and condensation, offering pathways to further modify the molecular structure for specific applications. The fluorescence properties of compounds containing ethoxybenzo[d]thiazol and pyrazole units can also be explored for potential use in imaging applications (Vellaiswamy & Ramaswamy, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Modeling
Research highlights an efficient synthesis method for producing a series of pyrazole derivatives, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, which have been studied for their anti-tumor properties. Molecular modeling and synthesis efforts have led to the development of novel pyrazolo[3,4-d]pyrimidine and related derivatives showing significant effects against various cancer cell lines, including mouse tumor models and human colon and breast cancer lines. This underscores the compound's potential as a scaffold for developing anti-cancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial Activity
Another area of application for this compound and its analogs is in the field of antimicrobial research. A study designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide revealed that certain derivatives exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that the structural features of the compound can be optimized to enhance antimicrobial efficacy, offering a new avenue for the development of antibacterial agents (Palkar et al., 2017).
Fluorescent Dye Development
The compound's structural framework has also been utilized in the development of fluorescent dyes. Research involving N-ethoxycarbonylpyrene and perylene thioamides as building blocks has led to the synthesis of fluorescent dyes bearing 4-hydroxythiazolyl and related moieties, showcasing the compound's utility in creating materials with potential applications in sensing, imaging, and optical devices. These dyes display a range of fluorescence properties, including dual fluorescence and high emission efficiency, indicating the versatility of the compound's core structure in materials science (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Herbicidal Activity
Additionally, the compound's derivatives have been investigated for their herbicidal activity. Studies have shown that pyrazole-4-carboxamide derivatives exhibit significant herbicidal effects against various weeds, with the activity being influenced by specific substituents. This research opens up possibilities for the development of new agricultural chemicals based on the pyrazole carboxamide framework, contributing to the management of weed resistance through novel modes of action (Ohno et al., 2004).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . These compounds are known to interact with various biochemical pathways, but the exact pathways affected by this specific compound require further investigation.
Result of Action
Similar compounds have been shown to display potent antibacterial activity, indicating that they may have a significant effect at the molecular and cellular level .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other agents, as seen in the case of hybrid antimicrobials .
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)15-14(21-11)16-13(19)9-7-8-18(2)17-9/h4-8H,3H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFQICQYZXVRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)



![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
